Chemical and physical properties of 3-[1-(Trifluoromethyl)cyclobutyl]pyridine
Chemical and physical properties of 3-[1-(Trifluoromethyl)cyclobutyl]pyridine
An In-depth Technical Guide to 3-[1-(Trifluoromethyl)cyclobutyl]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic functionalization of heterocyclic scaffolds is paramount to the discovery of novel therapeutics with optimized pharmacological profiles. 3-[1-(Trifluoromethyl)cyclobutyl]pyridine emerges as a compound of significant interest, embodying a sophisticated design that merges three key structural motifs: the privileged pyridine heterocycle, the metabolically robust trifluoromethyl group, and the conformationally constrained cyclobutyl linker. The pyridine ring is a ubiquitous feature in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and modulate aqueous solubility. The trifluoromethyl group is a powerful tool for enhancing metabolic stability, increasing lipophilicity, and improving target binding affinity.[1] The 1-(trifluoromethyl)cyclobutyl moiety, in particular, serves as a unique and metabolically stable bioisostere for the common tert-butyl group, offering a distinct three-dimensional profile that can refine a molecule's interaction with its biological target and improve pharmacokinetic properties.[2][3]
This technical guide provides a comprehensive analysis of the chemical and physical properties of 3-[1-(Trifluoromethyl)cyclobutyl]pyridine. It is intended to serve as a foundational resource for researchers engaged in drug discovery and development, offering insights into its synthesis, reactivity, spectral characteristics, and strategic application, grounded in established chemical principles and field-proven data.
Physicochemical and Structural Characteristics
While specific experimental data for 3-[1-(Trifluoromethyl)cyclobutyl]pyridine is not widely published, its properties can be reliably inferred from its constituent parts and data on closely related analogues. The introduction of the bulky, lipophilic 1-(trifluoromethyl)cyclobutyl group at the 3-position of the pyridine ring profoundly influences its electronic and physical nature.
Key Physicochemical Properties (Predicted and Inferred)
| Property | Value / Description | Rationale & Supporting Data |
|---|---|---|
| Molecular Formula | C₁₀H₁₀F₃N | Derived from the structure. |
| Molecular Weight | 217.19 g/mol | Calculated from the molecular formula. |
| CAS Number | Not assigned. | No specific CAS number is currently available for this exact structure. Related structures are documented (e.g., CAS 2803855-54-9 for a bromo-derivative).[4] |
| Appearance | Colorless to pale yellow liquid or low-melting solid. | Based on similar compounds like 3-(Trifluoromethyl)pyridine (liquid) and other substituted pyridines.[5][6] |
| Boiling Point | > 150 °C (Predicted) | Expected to be higher than 3-(Trifluoromethyl)pyridine (113-115 °C) due to increased molecular weight and van der Waals forces.[5][7] |
| Lipophilicity (logP) | ~2.5 - 3.5 (Predicted) | The trifluoromethyl group and cyclobutyl ring significantly increase lipophilicity. Replacing a tert-butyl group (logP contributor) with a CF₃-cyclobutane can increase the logD by ~0.5 units.[8] |
| Basicity (pKa) | ~3.0 - 4.0 (Predicted) | The strongly electron-withdrawing CF₃ group on the cyclobutyl moiety reduces the electron density of the pyridine ring via an inductive effect, making the nitrogen lone pair less available for protonation compared to pyridine (pKa ≈ 5.2). This is analogous to the pKa drop seen in amines when a tert-butyl group is replaced by a CF₃-cyclobutyl group.[2] |
Synthesis and Reactivity
The synthesis of 3-[1-(Trifluoromethyl)cyclobutyl]pyridine is most logically achieved by constructing the key trifluoromethylcyclobutyl moiety from a suitable carboxylic acid precursor attached to the pyridine ring.
Proposed Synthetic Protocol
A robust and scalable method involves the deoxyfluorination of a cyclobutanecarboxylic acid using sulfur tetrafluoride (SF₄).[2][8] This approach has been successfully applied to a wide range of (hetero)aromatic cyclobutane carboxylic acids.[2]
Step 1: Synthesis of 1-(pyridin-3-yl)cyclobutane-1-carbonitrile
-
Reactants: 3-cyanopyridine, 1,3-dibromopropane, Sodium amide (NaNH₂) in a suitable aprotic solvent (e.g., anhydrous THF or DMSO).
-
Mechanism: The sodium amide deprotonates the carbon alpha to the nitrile group of 3-cyanopyridine, creating a nucleophilic carbanion. This anion then undergoes a tandem alkylation with 1,3-dibromopropane to form the cyclobutane ring.
-
Justification: This is a standard method for the synthesis of α-aryl cyclobutyl nitriles.
Step 2: Hydrolysis to 1-(pyridin-3-yl)cyclobutane-1-carboxylic acid
-
Reactants: 1-(pyridin-3-yl)cyclobutane-1-carbonitrile, aqueous acid (e.g., H₂SO₄ or HCl).
-
Mechanism: Acid-catalyzed hydrolysis of the nitrile functional group to a carboxylic acid.
-
Justification: This is a fundamental and high-yielding transformation in organic synthesis. The resulting carboxylic acid is the direct precursor for the fluorination step.
Step 3: Deoxyfluorination to 3-[1-(Trifluoromethyl)cyclobutyl]pyridine
-
Reactants: 1-(pyridin-3-yl)cyclobutane-1-carboxylic acid, Sulfur tetrafluoride (SF₄), optional additive (e.g., HF or water).
-
Mechanism: SF₄ acts as a potent deoxyfluorinating agent, converting the carboxylic acid group directly into a trifluoromethyl group. The reaction proceeds through acyl fluoride and difluoroalkyl ether intermediates.
-
Justification: This method is proven to be efficient for converting (hetero)aromatic carboxylic acids into their corresponding trifluoromethyl analogues on scales ranging from milligrams to multigrams.[2][8]
Caption: Impact of the trifluoromethyl-cyclobutyl-pyridine scaffold on drug properties.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 3-[1-(Trifluoromethyl)cyclobutyl]pyridine is not available, general precautions for handling related trifluoromethylpyridine derivatives and fluorinated heterocyclic compounds should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate chemical safety goggles, nitrile gloves, and a lab coat. [4]* Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wash hands thoroughly after handling. [7]* Storage: Store in a cool, dry place away from direct sunlight. Keep the container tightly sealed to prevent moisture contamination.
-
Stability: The compound is expected to be stable under normal storage conditions. Avoid contact with strong oxidizing agents, strong acids, and strong bases.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Conclusion
3-[1-(Trifluoromethyl)cyclobutyl]pyridine is a highly functionalized building block with significant potential in drug discovery. Its design capitalizes on the principles of bioisosterism, offering a metabolically robust and conformationally defined alternative to more conventional scaffolds. The powerful electron-withdrawing properties of the trifluoromethyl group, combined with the steric bulk of the cyclobutyl ring, provide medicinal chemists with a versatile tool to fine-tune the physicochemical and pharmacokinetic properties of lead compounds. A clear understanding of its synthesis, reactivity, and inherent properties, as outlined in this guide, is essential for leveraging its full potential in the development of next-generation therapeutics.
References
-
Ahunovych, V., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of the American Chemical Society Au. Retrieved from [Link]
-
Chemical Substance Information. (n.d.). 3-bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine. NextSDS. Retrieved from [Link]
-
ResearchGate. (n.d.). Metabolically Stable tert-Butyl Replacement. Retrieved from [Link]
-
Peeters, M., Decaens, J., & Fürstner, A. (n.d.). The 1,1‐disubstituted trifluoromethyl cyclopropane unit as a bioisostere of the tert‐butyl group. ResearchGate. Retrieved from [Link]
-
Ahunovych, V., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Publications. Retrieved from [Link]
-
Mykhailiuk, P. K. (2019). General and Scalable Approach to Trifluoromethyl-substituted Cyclopropanes. ChemRxiv. Retrieved from [Link]
-
Supporting Information. (n.d.). General information. Retrieved from [Link]
-
Supporting Information. (n.d.). General. The Royal Society of Chemistry. Retrieved from [Link]
-
Zapevalov, A. Y., et al. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes. Retrieved from [Link]
-
Ahunovych, V., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Publications. Retrieved from [Link]
-
Jäger, M. (2016). Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. University of Muenster. Retrieved from [Link]
-
Chemical Substance Information. (n.d.). 2-[1-(trifluoromethyl)cyclobutyl]pyridin-3-amine. NextSDS. Retrieved from [Link]
-
PubChem. (n.d.). N-[(1S,2S)-2-(2,4-dichlorophenyl)cyclobutyl]-2-(trifluoromethyl)pyridine-3-carboxamide. National Institutes of Health. Retrieved from [Link]
-
Tsukamoto, M., & Nakayama, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Retrieved from [Link]
-
ChemBK. (2024). 3-Trifluoromethylpyridine. Retrieved from [Link]
-
Tsukamoto, M., & Nakayama, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. Retrieved from [Link]
-
Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Retrieved from [Link]
- Google Patents. (n.d.). EP0110690A1 - Preparation of (trifluoromethyl)pyridines.
-
Al-Hilfi, J. A., et al. (n.d.). 1 H-NMR spectrum of 3,5-bis(trifluoromethyl)-1H-pyrazole with expansion region at 6.5-8.5 ppm. ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nextsds.com [nextsds.com]
- 5. 3-三氟甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. iskweb.co.jp [iskweb.co.jp]
- 7. 3-Trifluoromethylpyridine [chembk.com]
- 8. pubs.acs.org [pubs.acs.org]



